molecular formula C10H18O3 B1396050 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one CAS No. 1263366-19-3

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one

Cat. No.: B1396050
CAS No.: 1263366-19-3
M. Wt: 186.25 g/mol
InChI Key: OGAOHKDTHHAJJQ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of a ketone with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in refluxing toluene, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques are employed to ensure high yields and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can also

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-ethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-8(4-2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOHKDTHHAJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262091
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-19-3
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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